molecular formula C18H24BrNO5 B1397671 (2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354485-17-8

(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1397671
CAS No.: 1354485-17-8
M. Wt: 414.3 g/mol
InChI Key: OZNGIWZHNULOJX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound with significant potential in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid lies in its specific stereochemistry and combination of functional groups, which contribute to its distinct reactivity and potential applications. The presence of the pyrrolidine ring and tert-butoxycarbonyl group differentiates it from other similar compounds, providing unique opportunities for research and development.

Properties

IUPAC Name

(2S,4S)-4-(4-bromo-2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO5/c1-5-11-8-12(19)6-7-15(11)24-13-9-14(16(21)22)20(10-13)17(23)25-18(2,3)4/h6-8,13-14H,5,9-10H2,1-4H3,(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNGIWZHNULOJX-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.